molecular formula C10H13NO3 B3059556 N-(2-Hydroxyethyl)-2-phenoxyacetamide CAS No. 6326-87-0

N-(2-Hydroxyethyl)-2-phenoxyacetamide

Cat. No.: B3059556
CAS No.: 6326-87-0
M. Wt: 195.21 g/mol
InChI Key: VJNXHIAICRNKAE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-phenoxyacetamide is an organic compound characterized by the presence of a hydroxyethyl group attached to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with ethanolamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-phenoxyacetic acid derivatives.

    Reduction: Formation of N-(2-hydroxyethyl)-2-phenoxyethylamine.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-(2-Hydroxyethyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the formulation of certain pharmaceuticals and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-Hydroxyethyl)acetamide: Similar in structure but lacks the phenoxy group.

    N-(2-Hydroxyethyl)-2-pyrrolidone: Contains a pyrrolidone ring instead of the phenoxy group.

    N-(2-Hydroxyethyl)ethylenediamine: Contains an additional amine group.

Uniqueness: N-(2-Hydroxyethyl)-2-phenoxyacetamide is unique due to the presence of both the hydroxyethyl and phenoxyacetamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXHIAICRNKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212653
Record name N-(2-Hydroxyethyl)-2-phenoxyacetamide
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Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-87-0
Record name N-(2-Hydroxyethyl)-2-phenoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6326-87-0
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Record name N-(2-Hydroxyethyl)-2-phenoxyacetamide
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Record name NSC31342
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Record name N-(2-Hydroxyethyl)-2-phenoxyacetamide
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Record name N-(2-hydroxyethyl)-2-phenoxyacetamide
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Record name N-(2-HYDROXYETHYL)-2-PHENOXYACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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